molecular formula C9H14O4 B14346222 3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one CAS No. 92463-72-4

3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one

Cat. No.: B14346222
CAS No.: 92463-72-4
M. Wt: 186.20 g/mol
InChI Key: DACKSBNXKQMNRR-UHFFFAOYSA-N
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Description

3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are known for their versatile applications in organic synthesis, pharmaceuticals, and fragrances. This compound is characterized by the presence of a hydroxyl group, a methoxymethoxy group, and a cyclohexenone ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one can be achieved through several methods. One common approach involves the Birch reduction of anisole followed by acid hydrolysis. Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .

Industrial Production Methods

Industrially, cyclohexenones, including this compound, can be produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its hydroxyl and methoxymethoxy groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-5-[(methoxymethoxy)methyl]cyclohex-2-EN-1-one is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to industrial production.

Properties

CAS No.

92463-72-4

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

3-hydroxy-5-(methoxymethoxymethyl)cyclohex-2-en-1-one

InChI

InChI=1S/C9H14O4/c1-12-6-13-5-7-2-8(10)4-9(11)3-7/h4,7,10H,2-3,5-6H2,1H3

InChI Key

DACKSBNXKQMNRR-UHFFFAOYSA-N

Canonical SMILES

COCOCC1CC(=CC(=O)C1)O

Origin of Product

United States

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